molecular formula C10H12IN5O2 B12914615 2',3'-Dideoxy-2-iodoadenosine CAS No. 122970-38-1

2',3'-Dideoxy-2-iodoadenosine

Cat. No.: B12914615
CAS No.: 122970-38-1
M. Wt: 361.14 g/mol
InChI Key: LFHDAOZGSUAZDC-NTSWFWBYSA-N
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Description

2’,3’-Dideoxy-2-iodoadenosine is a synthetic nucleoside analog characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose ring and the presence of an iodine atom at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-2-iodoadenosine typically involves the iodination of 2’,3’-dideoxyadenosine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to introduce the iodine atom at the 2’ position .

Industrial Production Methods

Industrial production methods for 2’,3’-Dideoxy-2-iodoadenosine are not extensively documented. large-scale synthesis would likely involve optimization of the iodination reaction to ensure high yield and purity, along with purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-2-iodoadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide for azidation and thiourea for thiolation.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although specific conditions depend on the desired transformation.

Major Products

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-2-iodoadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. The absence of hydroxyl groups at the 2’ and 3’ positions prevents the formation of phosphodiester bonds, thereby inhibiting DNA and RNA synthesis . This mechanism is similar to that of other nucleoside analogs used in antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dideoxy-2-iodoadenosine is unique due to the presence of the iodine atom, which can be exploited for further chemical modifications. This makes it a valuable intermediate in the synthesis of other nucleoside analogs with potential therapeutic applications .

Properties

CAS No.

122970-38-1

Molecular Formula

C10H12IN5O2

Molecular Weight

361.14 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-2-iodopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12IN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI Key

LFHDAOZGSUAZDC-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)I)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)I)N

Origin of Product

United States

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